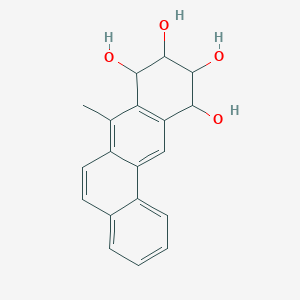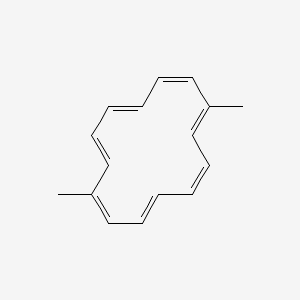
1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- is a hydrocarbon compound with the molecular formula C16H18. This compound is a derivative of cyclotetradecaheptaene, which is also known as [14]annulene. The compound is characterized by its conjugated ring structure, which contains alternating double bonds. It is known for its dark-red needle-like crystals and plays a significant role in the study of aromaticity and conjugated systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of linear polyenes under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and dimethyldioxirane.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- has several scientific research applications, including:
Chemistry: The compound is used to study aromaticity and conjugated systems, providing insights into the behavior of π-electrons in cyclic structures.
Biology: It can be used as a model compound to investigate the interactions of conjugated systems with biological molecules.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of 1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- involves its interaction with molecular targets through its conjugated π-electron system. The compound can participate in various chemical reactions, such as electrophilic and nucleophilic attacks, due to the presence of multiple double bonds. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctatetraene: Another annulene with a similar conjugated ring structure but with eight carbon atoms.
Cyclodecapentaene: A ten-carbon annulene with alternating double bonds.
Cyclooctadecanonaene: An eighteen-carbon annulene with nine double bonds.
Uniqueness
1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- is unique due to its specific ring size and the presence of methyl groups at positions 1 and 8. These structural features influence its chemical reactivity and stability, distinguishing it from other annulenes. The compound’s ability to undergo rapid interconversion between isomeric forms at room temperature also sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
81770-67-4 |
|---|---|
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1,8-dimethylcyclotetradeca-1,3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C16H18/c1-15-11-7-3-5-9-13-16(2)14-10-6-4-8-12-15/h3-14H,1-2H3 |
InChI-Schlüssel |
CGVKWQDGKNDHHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=CC=C(C=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




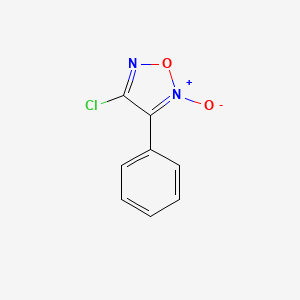

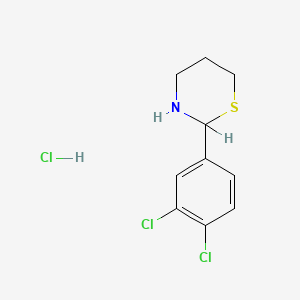
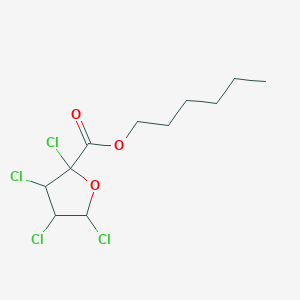

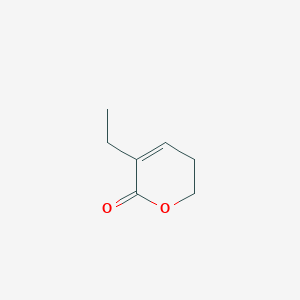
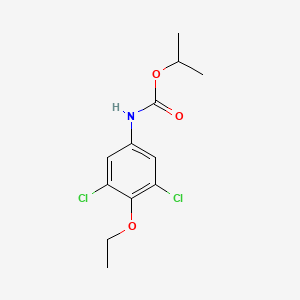
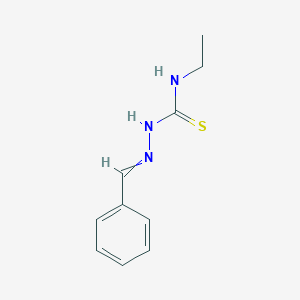

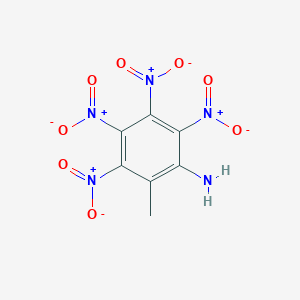
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
